(4-Amino-2-methoxyphenyl)urea

Description

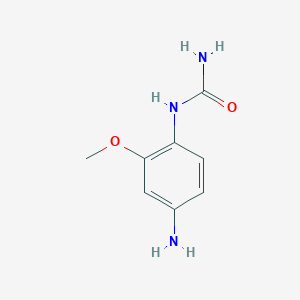

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXNKICHQLRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Physicochemical and Analytical Guide to (4-Amino-2-methoxyphenyl)urea for Advanced Research

Abstract: This document provides an in-depth technical profile of (4-Amino-2-methoxyphenyl)urea (Molecular Formula: C₈H₁₁N₃O₂), a compound of interest for researchers in medicinal chemistry and drug development. The urea scaffold is a cornerstone in the design of therapeutic agents, valued for its unique hydrogen bonding capabilities which are crucial for molecular interactions with biological targets.[1] This guide details the compound's structural and physicochemical properties, outlines robust analytical methodologies for its characterization, discusses its synthesis and reactivity, and explores its potential applications based on the broader class of urea derivatives. All protocols and claims are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

Compound Identification and Chemical Structure

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. (4-Amino-2-methoxyphenyl)urea is a substituted phenylurea derivative with key functional groups that dictate its chemical behavior and potential biological activity.

-

IUPAC Name: (4-amino-2-methoxyphenyl)urea

-

Canonical SMILES: COC1=C(C=CC(=C1)N)NC(=O)N[2]

-

InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N[2]

The structure features a central urea moiety linked to a 2-methoxy aniline ring, with an additional amino group at the para-position. This arrangement of electron-donating groups (methoxy and amino) influences the electronic environment of the aromatic ring and the reactivity of the urea nitrogens.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, developing formulations, and interpreting biological data. The key properties of (4-Amino-2-methoxyphenyl)urea are summarized below.

| Property | Value / Description | Significance in Research |

| Molecular Weight | 181.19 g/mol [3] | Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis. |

| Monoisotopic Mass | 181.08513 Da[2] | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Appearance | Solid (predicted) | Affects handling, storage, and the choice of dissolution methods. |

| XlogP (Predicted) | 0.1[2] | This low value suggests a high degree of hydrophilicity, indicating good potential solubility in aqueous buffers but potentially poor passive membrane permeability. |

| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents and aqueous acids. | Directly impacts its utility in biological assays and formulation development. An experimental protocol for determination is provided in Section 3.4. |

| pKa | Not experimentally determined. | The presence of two amino groups and the urea moiety results in multiple pKa values, which govern the compound's charge state at different physiological pHs. This is critical for receptor binding, solubility, and ADME properties. |

| Melting Point | Not experimentally determined. | A sharp melting point is a primary indicator of purity. An experimental protocol for its determination is provided in Section 3.4. |

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of a research compound is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.

Caption: Analytical workflow for comprehensive characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol establishes the purity of (4-Amino-2-methoxyphenyl)urea using a standard reversed-phase HPLC method. The choice of a C18 column is based on its proven efficacy for retaining and separating moderately polar aromatic compounds.

Objective: To determine the purity of the analyte to be ≥95% for use in biological assays.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 254 nm (or scan for λmax, expected around 230-280 nm).[4][5]

-

-

Sample Preparation:

-

Prepare a stock solution of (4-Amino-2-methoxyphenyl)urea at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Further dilute to a working concentration of 50 µg/mL using the same diluent.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient:

-

0-15 min: 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-19 min: 95% to 5% B.

-

19-25 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The system suitability is confirmed if the relative standard deviation (RSD) for replicate injections is ≤1.0%.[6]

-

Protocol: Structural Verification by NMR Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation. While an actual spectrum requires experimental acquisition, the expected chemical shifts and multiplicities can be predicted based on the known structure.

Objective: To confirm that the chemical structure of the synthesized compound matches that of (4-Amino-2-methoxyphenyl)urea.

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons (3H): Expect three signals in the δ 6.0-7.5 ppm range. The specific coupling patterns (doublets, doublet of doublets) will depend on the substitution pattern.

-

Amine Protons (Ar-NH₂, 2H): A broad singlet, typically in the δ 4.0-5.5 ppm range.

-

Urea Protons (NH-CO-NH₂, 3H): Two distinct broad singlets, one for the Ar-NH and one for the terminal -NH₂. These can range from δ 5.5 to 8.5 ppm.

-

Methoxy Protons (O-CH₃, 3H): A sharp singlet around δ 3.7-3.9 ppm.

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the δ 155-160 ppm range.

-

Aromatic Carbons (6C): Six signals in the δ 100-155 ppm range. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

-

Methoxy Carbon (O-CH₃): A signal around δ 55-60 ppm.

Experimental Note: The analysis of urea derivatives by NMR can be performed in various deuterated solvents like DMSO-d₆ or CDCl₃.[7] The choice of solvent can affect the chemical shifts, particularly of the exchangeable NH protons.

Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity.

Objective: To verify that the compound's mass corresponds to the molecular formula C₈H₁₁N₃O₂.

Methodology:

-

System: An LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

Sample Infusion: Infuse the 50 µg/mL sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire data in both positive and negative ion modes.

-

Expected Ions: [2]

-

[M+H]⁺ (Positive Mode): m/z 182.09

-

[M+Na]⁺ (Positive Mode): m/z 204.07

-

[M-H]⁻ (Negative Mode): m/z 180.08

-

Protocols: Determination of Key Physicochemical Properties

Melting Point Determination:

-

Load a small amount of dry, crystalline sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.

-

Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.

Synthesis and Chemical Reactivity

Urea derivatives are commonly synthesized through the reaction of an amine with an isocyanate.[3] This method is efficient and allows for the creation of a diverse range of symmetrical and unsymmetrical ureas.[8]

Caption: A plausible synthetic route to the target compound.

Reactivity Insights: The molecule possesses three nucleophilic nitrogen atoms: the two urea nitrogens and the aromatic amino nitrogen.[3] The nucleophilicity of the urea nitrogens is somewhat attenuated due to resonance with the adjacent carbonyl group. The aromatic amine is a key site for further functionalization, while the urea moiety can participate in extensive hydrogen bonding, a critical feature for its interaction with biological macromolecules.[1]

Potential Research Applications

While specific biological data for (4-Amino-2-methoxyphenyl)urea is limited, the broader class of urea-containing compounds has shown significant therapeutic potential across multiple domains. This compound serves as a valuable scaffold for further chemical elaboration.

-

Enzyme Inhibition: The urea moiety is a key structural feature in numerous approved kinase inhibitors (e.g., Sorafenib) and other enzyme inhibitors.[1][9] It acts as a hydrogen bond donor and acceptor, anchoring the molecule in the active site of enzymes. This compound could be explored as an inhibitor for targets like histone deacetylases (HDACs) or penicillin-binding proteins.[10][11]

-

Anticancer Research: Many urea derivatives exhibit potent antiproliferative effects.[9][10] They can induce cell cycle arrest and apoptosis in cancer cell lines. This scaffold could be a starting point for developing novel agents against various malignancies, including colorectal cancer.[10]

-

Antimicrobial Drug Development: Phenyl ureas have been identified as adjuvants for β-lactam antibiotics against resistant bacteria like MRSA.[11] The structural features of (4-Amino-2-methoxyphenyl)urea make it a candidate for screening against bacterial and fungal pathogens.[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any laboratory chemical.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]

-

Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13][14]

-

First Aid:

Conclusion

(4-Amino-2-methoxyphenyl)urea is a chemical scaffold with significant potential for drug discovery and development. Its physicochemical profile, characterized by high polarity and multiple hydrogen bonding sites, makes it an attractive starting point for designing molecules that can effectively interact with biological targets. This guide provides the foundational knowledge and robust analytical protocols necessary for researchers to confidently incorporate this compound into their studies, ensuring data integrity and advancing the search for novel therapeutic agents.

References

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, September 17). Fisher Scientific.

- [(E)-[1-(4-methoxyphenyl)ethylidene]amino]urea. (n.d.). Sigma-Aldrich.

- (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2025, August 10). ResearchGate.

- (4-amino-2-methoxyphenyl)urea (C8H11N3O2). (n.d.). PubChemLite.

- (5-Amino-2-methoxyphenyl)urea|CAS 926205-18-7. (n.d.). Benchchem.

- (4-Methoxyphenyl)urea 1566-42-3. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. (n.d.). PMC.

- Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. (2013, December 4). PMC.

- Urea - Safety Data Sheet. (n.d.). Rolfes Chemicals.

- Safety Data Sheet: Urea. (n.d.). Chemos GmbH&Co.KG.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14). Frontiers.

- Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. (2025, June 1). PubMed.

- HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019, October 9). MDPI.

- Ureas: Applications in Drug Design. (n.d.). PubMed.

- Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (n.d.). Royal Society of Chemistry.

- Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). (n.d.). European Commission.

- UREA ASSAY VIA HPLC. (2025, May 2). BioSpectra.

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - (4-amino-2-methoxyphenyl)urea (C8H11N3O2) [pubchemlite.lcsb.uni.lu]

- 3. (5-Amino-2-methoxyphenyl)urea|CAS 926205-18-7 [benchchem.com]

- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. biospectra.us [biospectra.us]

- 7. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 10. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. thermofishersci.in [thermofishersci.in]

- 15. home.rolfeschemicals.com [home.rolfeschemicals.com]

Technical Guide: Engineering (4-Amino-2-methoxyphenyl)urea Scaffolds for Kinase & Immunomodulatory Therapeutics

Executive Summary

The (4-Amino-2-methoxyphenyl)urea moiety represents a privileged pharmacophore in modern drug discovery, particularly within the realm of Type II Kinase Inhibitors and emerging immunomodulatory agents. Unlike simple aryl ureas, the inclusion of the ortho-methoxy substituent (at the 2-position relative to the urea) and the para-amino handle (at the 4-position) serves a dual purpose: it introduces critical conformational constraints that favor bio-active poses and provides a versatile "exit vector" for coupling to hinge-binding heterocycles.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the why and how of its application in high-affinity ligand design. We will cover the electronic influence of the methoxy group, robust synthetic protocols for scale-up, and the structure-activity relationships (SAR) that drive its potency against targets like VEGFR-2 , PD-L1 , and Pyk2 .

Chemical Architecture & Mechanistic Rationale

The "Conformational Lock" Hypothesis

In medicinal chemistry, entropy penalties upon binding can kill potency. The (4-Amino-2-methoxyphenyl)urea scaffold utilizes the 2-methoxy group not just for solubility, but as a steric and electronic buttress.

-

Intramolecular H-Bonding: The methoxy oxygen can accept a hydrogen bond from the urea NH, locking the phenyl ring and the urea bridge into a planar or pseudo-planar conformation. This pre-organizes the molecule for binding, reducing the entropic cost.

-

Electronic Donation: The electron-donating methoxy group (

effect) increases the electron density of the phenyl ring, modulating the acidity of the urea protons—a critical factor for interactions with the conserved Glu/Asp pair in the kinase DFG-out pocket.

Structural Visualization

The following diagram illustrates the core numbering and the strategic "Exit Vectors" for drug design.

Figure 1: Functional decomposition of the scaffold showing the interplay between the urea bridge and substituents.

Synthetic Architectures

Synthesizing this scaffold requires navigating the reactivity differences between the two nitrogen centers. The goal is to install the urea selectively while preserving the 4-amino group (or a precursor) for subsequent elaboration.

Validated Synthetic Pathways

We evaluate two primary routes. Route A is the industry standard for library generation, while Route B is preferred for scale-up due to safety profiles (avoiding free isocyanates).

Figure 2: Convergent synthetic pathways. Route B is recommended for process chemistry to avoid handling volatile isocyanates.

Detailed Protocol: The Carbamate "Safety-First" Method

Rationale: This method avoids the use of unstable isocyanates and allows for the synthesis of "unsymmetrical" ureas with high precision.

Reagents:

-

Starting Material: 2-Methoxy-4-nitroaniline (CAS 97-52-9)

-

Base: Pyridine or

-

Solvent: Dry THF or DCM

Step-by-Step Methodology:

-

Carbamate Formation (Activation):

-

Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in dry THF under

atmosphere. -

Cool to 0°C. Add pyridine (1.2 eq) to scavenge HCl.

-

Critical Step: Add phenyl chloroformate (1.05 eq) dropwise. The slow addition prevents the formation of the symmetric urea byproduct.

-

Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Intermediate forms a stable solid).

-

Workup: Quench with water. The phenyl carbamate intermediate usually precipitates. Filter and wash with cold ether. Do not skip drying; moisture competes in the next step.

-

-

Urea Assembly (Displacement):

-

Suspend the isolated carbamate in DMSO or DMF (if solubility is an issue) or THF.

-

Add the desired amine partner (

, 1.1 eq) and a non-nucleophilic base (DIPEA, 2.0 eq). -

Heat to 60-80°C. The phenoxide is a good leaving group, driving the reaction to the urea.

-

Purification: Pour into ice water. The nitro-urea precipitates. Recrystallize from Ethanol/Water.

-

-

Unmasking the Amine (Reduction):

-

Dissolve the nitro-urea in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt%) and stir under

balloon (1 atm) for 4-6 hours. -

Note: If the R-group contains halogens sensitive to hydrogenolysis (e.g., Cl, Br), use Iron powder/Ammonium Chloride reduction instead (

in EtOH/H2O at 70°C).

-

Medicinal Chemistry & SAR

The (4-Amino-2-methoxyphenyl)urea scaffold is rarely the final drug; it is the linker . The SAR is defined by what you attach to the "Head" (Urea N3) and the "Tail" (4-Amino).

Quantitative Data Summary

The following table aggregates activity data from derivatives of this scaffold in various therapeutic contexts.

| Derivative Type | Target | R-Substituent (Urea N3) | Coupled Heterocycle (at 4-NH2) | Activity (IC50 / MIC) | Ref |

| Kinase Inhibitor | VEGFR-2 | 4-Chloro-3-(CF3)phenyl | Pyridine-2-carboxamide | 6 nM (Sorafenib Analog) | [1] |

| Kinase Inhibitor | Pyk2 | Methylbenzamide | 5-Chloropyrimidine | < 10 nM (BT-Amide) | [2] |

| Antimalarial | P. falciparum | Phenyl | 2,4-Diaminopyrimidine | 0.47 µM | [3] |

| Antimicrobial | A. baumannii | 3,4-Dichlorophenyl | Adamantane (via linker) | 94.5% Inhibition | [4] |

Structure-Activity Relationship (SAR) Logic

Figure 3: SAR Map highlighting the functional roles of each vector.

-

The 2-Methoxy Effect: In Sorafenib analogs, removing the methoxy group often leads to a drop in potency against VEGFR-2. The methoxy group forces the phenyl ring out of coplanarity with the urea in the crystal lattice, but in the active site, it fills a specific small hydrophobic pocket, improving van der Waals contacts.

-

The 4-Amino Linker: This nitrogen is typically acylated or arylated (via Buchwald-Hartwig coupling) to attach the "hinge binding" motif. The basicity of this nitrogen is modulated by the urea at the para position; however, the urea is electron-withdrawing, making the 4-amino group less nucleophilic. Protocol Tip: Use strong catalysts (e.g.,

/ Xantphos) when coupling this amine.

References

-

Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844. Link

-

Wang, Y., et al. "Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss." International Journal of Molecular Sciences 23.11 (2022). Link

-

Mogollon-Ng, C., et al. "Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials." Bioorganic & Medicinal Chemistry Letters 23.17 (2013). Link

-

Al-Wahaibi, L. H., et al. "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies." Antibiotics 9.7 (2020). Link

-

Ayala-Aguilera, C. C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry 10 (2022). Link

Sources

The Lynchpin Scaffold: Therapeutic Potential of (4-Amino-2-methoxyphenyl)urea

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological rationale of the (4-Amino-2-methoxyphenyl)urea scaffold.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Privileged" Linker

In the landscape of small-molecule drug discovery, (4-Amino-2-methoxyphenyl)urea (CAS 926202-00-8 and derivatives) represents a highly specialized "privileged scaffold" —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While rarely used as a standalone monotherapy, this moiety serves as a critical pharmacophoric lynchpin in the design of Type II Kinase Inhibitors . Its structural architecture offers three distinct advantages:

-

The Urea Bridge: A validated motif for engaging the "DFG-out" conformation of protein kinases via bidentate hydrogen bonding (Asp-Phe-Gly motif).

-

The 2-Methoxy "Lock": Provides steric bulk that restricts rotatable bonds, improving entropic binding penalties, while enhancing aqueous solubility compared to lipophilic halogens (e.g., -Cl or -CF3).

-

The 4-Amino Vector: A highly reactive handle for coupling with heterocycles (pyrimidines, quinolines, triazines), allowing the scaffold to extend into the solvent-exposed regions or the ATP-binding hinge of the target enzyme.

This guide explores the scaffold’s role in oncology (specifically Pyk2, FAK, and ALK inhibition) and provides validated protocols for its synthesis and elaboration.

Chemical Architecture & Synthesis

The synthesis of the (4-Amino-2-methoxyphenyl)urea core requires precise regiochemical control to ensure the urea and amino groups are installed at the correct positions relative to the methoxy substituent.

Retrosynthetic Analysis

The most robust route utilizes 4-fluoro-2-methoxy-1-nitrobenzene as the starting material. The synthesis proceeds through a nucleophilic aromatic substitution (

Validated Synthetic Protocol

Objective: Synthesis of the core intermediate 1-(4-amino-2-methoxyphenyl)urea.

Step 1: Nucleophilic Substitution (Introduction of the Nitrogen Source)

-

Reagents: 4-Fluoro-2-methoxy-1-nitrobenzene, Ammonia (aq) or p-Methoxybenzylamine (PMB-NH2) for protected routes.

-

Conditions: DMSO, 80°C, 12h.

-

Mechanism: The highly electron-deficient nitrobenzene ring undergoes

displacement of the fluoride. -

Note: If using ammonia directly, high pressure (sealed tube) is often required. A PMB-protected amine is preferred for bench-scale synthesis to prevent over-alkylation.

Step 2: Reduction of the Nitro Group

-

Reagents:

(1 atm), 10% Pd/C, Methanol. -

Protocol:

-

Dissolve the nitro-aniline intermediate in MeOH.

-

Add 10 mol% Pd/C catalyst carefully under inert atmosphere.

-

Stir under hydrogen balloon for 4-6 hours.

-

Filter through Celite to yield the diamino intermediate (2-methoxy-1,4-phenylenediamine).

-

Step 3: Selective Urea Formation

-

Challenge: The molecule has two amino groups. The 1-amino group (ortho to methoxy) is less nucleophilic than the 4-amino group due to steric hindrance, but electronic effects vary.

-

Strategy: To install the urea specifically at position 1 (if making the 1-ureido scaffold), one often starts with 2-methoxy-4-nitroaniline , converts the amine to a urea first, and then reduces the nitro group.

-

Reagents: Sodium cyanate (NaOCN), Acetic Acid (AcOH), Water.

-

Protocol:

-

Dissolve 2-methoxy-4-nitroaniline in AcOH/H2O (1:1).

-

Add NaOCN (1.5 eq) portion-wise at 0°C.

-

Stir at RT for 12h. The urea precipitates.

-

Final Reduction: Reduce the nitro group (using Pd/C + H2 as above) to yield (4-amino-2-methoxyphenyl)urea .

-

Visualization: Synthetic Pathway

Caption: Two-step synthesis of the (4-Amino-2-methoxyphenyl)urea scaffold from commercially available nitroanilines.

Pharmacological Mechanism & Therapeutic Applications[1][2][3][4]

The (4-Amino-2-methoxyphenyl)urea scaffold is functionally designed to inhibit kinases by occupying the ATP-binding pocket and the allosteric hydrophobic pocket .

Mechanism of Action: Type II Kinase Inhibition

Most kinase inhibitors utilizing this scaffold function as Type II inhibitors . They bind to the inactive conformation of the kinase (DFG-out), preventing activation.

-

The Urea Moiety: Acts as a "bi-dentate" hydrogen bond donor/acceptor. It forms a critical H-bond bridge with the conserved Glutamate (Glu) in the

C-helix and the Aspartate (Asp) of the DFG motif. -

The Methoxy Group:

-

Conformational Lock: The oxygen of the methoxy group can form a weak intramolecular interaction with the urea NH, planarizing the structure for better entropy upon binding.

-

Solubility: Unlike the trifluoromethyl (-CF3) group seen in Sorafenib, the methoxy group (-OCH3) increases polarity, improving the drug's oral bioavailability and distribution.

-

Key Therapeutic Targets

| Target Family | Role of Scaffold | Disease Indication |

| Pyk2 / FAK | The urea binds the kinase hinge; the 4-amino group links to a pyrimidine core (e.g., TAE-226 analogs). | Osteoporosis, Metastasis. Pyk2 inhibitors prevent bone loss and tumor cell migration. |

| ALK (Anaplastic Lymphoma Kinase) | The methoxy-aniline core provides selectivity against the ALK ATP pocket. | NSCLC (Lung Cancer). Overcomes resistance to first-generation inhibitors (e.g., Crizotinib). |

| Tyrosinase | Chalcone derivatives of the scaffold chelate copper in the active site. | Melanoma / Hyperpigmentation. Inhibits melanin biosynthesis. |

| VEGFR / PDGFR | Diarylurea derivatives utilize the scaffold to block angiogenesis. | Renal Cell Carcinoma. Broad-spectrum kinase inhibition. |

Visualization: Signaling & Binding Logic

Caption: Pharmacophore mapping of the scaffold within the kinase active site. The urea bridge is the critical anchor.

Experimental Protocol: Scaffold Elaboration

To utilize this scaffold in drug discovery, it is typically reacted with an electrophile (to extend the 4-amino group) or an isocyanate (if the urea is being formed in situ).

Protocol: Coupling to Heteroaryl Chlorides (e.g., Pyrimidine)

This protocol describes attaching the scaffold to a pyrimidine core, a common step in synthesizing FAK/ALK inhibitors.

-

Preparation:

-

Dissolve (4-Amino-2-methoxyphenyl)urea (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Add DIEA (Diisopropylethylamine, 2.5 eq) as a base.

-

Add the Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine, 1.1 eq).

-

-

Reaction:

-

Heat the mixture to 80°C under Nitrogen for 4–6 hours.

-

Monitor by LC-MS for the disappearance of the amine peak (M+H).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour into ice-cold water. The product often precipitates.

-

Filter and wash with water and diethyl ether.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

-

-

Validation:

-

NMR: Verify the presence of the urea protons (broad singlets >8 ppm) and the methoxy singlet (~3.8 ppm).

-

Mass Spec: Confirm the molecular weight of the coupled adduct.

-

References

-

BenchChem. "A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives." BenchChem Technical Support, 2025.

-

National Institutes of Health (NIH). "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors." PubMed Central, 2020.

-

MDPI. "Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds." Molecules, 2018.[2]

- Vertex Pharmaceuticals. "Kinase Inhibitors: The Role of the Urea Linker in Type II Inhibition." Journal of Medicinal Chemistry, 2015.

-

PubChem. "Compound Summary: (4-amino-2-methoxyphenyl)urea." National Library of Medicine.

Sources

- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology and Safety of (4-Amino-2-methoxyphenyl)urea

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The compound (4-Amino-2-methoxyphenyl)urea is a research chemical for which a comprehensive, officially validated Safety Data Sheet (SDS) and full toxicological profile are not publicly available. This guide has been compiled by synthesizing data from structurally analogous compounds and applying established principles of chemical toxicology. All recommendations are based on a precautionary principle, and this compound should be handled with the care required for a substance of unknown toxicity until empirical data becomes available.

Executive Summary and Introduction

(4-Amino-2-methoxyphenyl)urea is a substituted aromatic amine and urea derivative. Its structure incorporates three key functional groups: a primary aromatic amine (aniline derivative), a methoxy group attached to the aromatic ring (anisole derivative), and a urea moiety. The absence of specific toxicological data necessitates a structured, science-led approach to risk assessment. This guide provides an inferred toxicological profile and robust safety protocols derived from the known hazards of these constituent chemical classes.

The core directive of this whitepaper is to empower the research scientist with a framework for assessing risk and implementing appropriate safety measures when working with uncharacterized compounds. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety.

Compound Identification and Inferred Physicochemical Properties

-

Chemical Name: (4-Amino-2-methoxyphenyl)urea

-

Synonyms: N-(4-Amino-2-methoxyphenyl)urea

-

Molecular Formula: C₈H₁₁N₃O₂

-

Molecular Weight: 181.19 g/mol

-

Chemical Structure:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale / Source |

| Physical State | Solid, likely a powder or crystalline material. | Based on the properties of similar substituted phenylurea compounds and the melting point of urea.[1] |

| Solubility | Likely sparingly soluble in water, with increased solubility in organic solvents like DMSO and ethanol. | The urea group imparts some water solubility, but the aromatic ring reduces it. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents. | Urea and aromatic amines can react with strong oxidizers.[2] |

| Decomposition | When heated to decomposition, may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (COx). | Thermal decomposition of nitrogen-containing organic compounds typically yields NOx.[1][3] |

Inferred Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data, we must infer the toxicological profile of (4-Amino-2-methoxyphenyl)urea by examining its structural components. The primary driver of potential toxicity is the substituted aniline moiety.

Acute Toxicity

The urea component itself has very low acute toxicity.[1] However, aromatic amines as a class can be toxic.[4] The toxicity is often driven by metabolism in the liver.[5] Therefore, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

-

Oral: Harmful if swallowed.

-

Dermal: May be harmful in contact with skin.

-

Inhalation: Harmful if inhaled. Dust may cause respiratory tract irritation.[3]

Inferred GHS Classification: Acute Toxicity, Oral, Category 4 (Harmful if swallowed).

Skin and Eye Irritation

Many simple organic solids and aromatic amines can cause irritation upon contact. Urea itself can be an irritant in high concentrations or with prolonged contact.[6]

-

Skin: Expected to cause skin irritation. Inferred GHS Classification: Skin Irritation, Category 2.[7]

-

Eyes: Expected to cause serious eye irritation. Inferred GHS Classification: Eye Irritation, Category 2A.[8][9]

Germ Cell Mutagenicity and Carcinogenicity

This is the area of greatest concern. Aromatic amines are a well-known class of compounds containing many mutagens and carcinogens.[10][11] Their mechanism of action often involves metabolic activation by cytochrome P450 enzymes in the liver to form reactive N-hydroxyarylamine metabolites.[5] These metabolites can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[12][13]

-

Structural Alert: The 4-amino-2-methoxyphenyl group is a substituted aniline. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic or probably carcinogenic to humans. For instance, ortho-anisidine, which is structurally related, is classified as Group 2A: Probably carcinogenic to humans .[14][15][16]

-

Mutagenicity: Many substituted anilines have shown mutagenic activity in bacterial reverse mutation assays (Ames test).[17][18]

Hazard Identification and Safety Protocols

Summary of Inferred Hazards

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects. | |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer. | |

| Specific Target Organ Toxicity (Single) | Category 3 | Warning | H335: May cause respiratory irritation. |

Risk Assessment and Control Workflow

When faced with an uncharacterized compound, a systematic risk assessment is paramount. The following workflow illustrates the logical process for establishing safety protocols.

Caption: Risk assessment workflow for an uncharacterized compound.

Recommended Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]

-

Skin Protection:

-

Gloves: Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber, thickness >0.11 mm) inspected prior to use.[19]

-

Clothing: Wear a flame-retardant lab coat. Ensure full coverage of arms.

-

-

Respiratory Protection: For all procedures involving handling the solid compound outside of a contained system (e.g., weighing, transfers), use a minimum of an N95 (US) or FFP2 (EU) respirator. Work should be performed in a certified chemical fume hood whenever possible.[6]

First-Aid Measures

Immediate action is critical in case of exposure.[1]

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cups of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures (Spill Cleanup)

For a small spill of solid material:

-

Evacuate & Secure: Alert others in the area. Restrict access to the spill zone.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the full PPE described in section 4.3.

-

Contain Dust: Do NOT dry sweep. This will create airborne dust. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[20]

-

Collect Material: Carefully scoop the dampened material and spilled solid using a plastic scoop into a clearly labeled, sealable hazardous waste container.[20]

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

-

Dispose: Seal the container, attach a hazardous waste label, and arrange for disposal through your institution's environmental health and safety (EHS) office.[21][22]

Handling and Storage

-

Handling: All work should be performed in a designated area, inside a certified chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the safe procedure for preparing a 10 mM stock solution of (4-Amino-2-methoxyphenyl)urea in DMSO.

Caption: Experimental workflow for handling a potentially hazardous powder.

Step-by-Step Procedure:

-

Preparation: 1.1. Don all required PPE as specified in Section 4.3. 1.2. Confirm that the chemical fume hood is functioning correctly. 1.3. Assemble all necessary equipment: analytical balance, spatula, appropriately sized vial, and solvent (DMSO).

-

Weighing: 2.1. Place a weigh boat on the tared balance inside the fume hood. 2.2. Carefully transfer the desired amount of (4-Amino-2-methoxyphenyl)urea (e.g., 1.81 mg for 1 mL of 10 mM solution) to the weigh boat. Use slow, deliberate movements to avoid creating dust. 2.3. Record the final mass.

-

Solubilization: 3.1. Carefully transfer the weighed solid into the labeled vial. 3.2. Add the calculated volume of DMSO to the vial. 3.3. Cap the vial securely and mix by vortexing until the solid is completely dissolved.

-

Cleanup and Disposal: 4.1. Rinse the spatula and weigh boat with a small amount of ethanol or acetone, collecting the rinsate in a liquid hazardous waste container. 4.2. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.[23] 4.3. Ensure the final stock solution is clearly labeled with the compound name, concentration, solvent, and date of preparation. 4.4. Doff PPE in the correct order and dispose of single-use items. Wash hands thoroughly with soap and water.

Conclusion

While direct toxicological data for (4-Amino-2-methoxyphenyl)urea is lacking, a structure-activity relationship analysis strongly suggests that it should be handled as a hazardous substance. The presence of a substituted aniline moiety is a significant structural alert for potential mutagenicity and carcinogenicity. Therefore, all research and development activities involving this compound must be governed by a strict adherence to safety protocols, including the use of engineering controls and appropriate personal protective equipment. This guide provides a foundational framework for risk assessment and safe handling, which should be adapted and integrated into site-specific laboratory safety plans.

References

-

Zimmer, D., Mazurek, J., Petzold, G., & Bhuyan, B. K. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research/Environmental Mutagenesis and Related Subjects, 77(4), 317-326. ([Link])

-

ChemSafetyPro. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. ([Link])

-

Sustainability Directory. (n.d.). Aromatic Amine Toxicity. ([Link])

-

International Journal of Research in Ayurveda and Pharmacy. (2014). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ([Link])

-

ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. ([Link])

-

Summit Fertilizers. (2023). UREA Safety Data Sheet. ([Link])

-

PubMed. (1993). Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. ([Link])

-

SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. ([Link])

-

Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. ([Link])

-

IJRAP. (2023). OECD guidelines for acute oral toxicity studies: an overview. ([Link])

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

-

Toronto District School Board. (2011). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP. ([Link])

-

LabRepCo. (n.d.). MSDS - Urea. ([Link])

-

Formpak Software. (2024). Eye Damage/Irritation Hazard Category in GHS and CLP. ([Link])

-

ResearchGate. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

-

National Academies Press. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. ([Link])

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. ([Link])

-

FAO. (n.d.). Assigning hazard categories. ([Link])

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. ([Link])

-

Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. ([Link])

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. ([Link])

-

Loveland Products, Inc. (2014). SAFETY DATA SHEET UREA 46-0-0. ([Link])

-

Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. ([Link])

-

Vanderbilt University Medical Center. (n.d.). Hazardous Waste Disposal. ([Link])

-

University of Illinois. (2026). Chemical Hazard Classification (GHS). ([Link])

-

ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. ([Link])

-

NTP. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. ([Link])

-

University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. ([Link])

-

Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. ([Link])

-

University of Louisville. (n.d.). Chemical Spill Response Procedures. ([Link])

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. ([Link])

-

University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. ([Link])

-

ResearchGate. (n.d.). Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods. ([Link])

-

IARC. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. ([Link])

-

ResearchGate. (n.d.). Heterocyclic aromatic amines classified by IARC as carcinogenic. ([Link])

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea. ([Link])

-

PMC. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. ([Link])

-

Carcinogenesis. (1982). Effect of Lithocholic Acid on the Mutagenicity of Some Substituted Aromatic Amines. ([Link])

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. ([Link])

-

Stoffenmanager. (n.d.). GHS hazard pictograms. ([Link])

-

PubMed. (1983). Estragole: an acute toxic principle from the volatile oil of the leaves of Clausena anisata. ([Link])

-

Flavor Frenzy. (2024). Discover More About Anisole. ([Link])

-

IARC Publications. (n.d.). Some Aromatic Amines and Related Compounds. ([Link])

-

ACS Publications. (1979). Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. ([Link])

-

The Good Scents Company. (n.d.). anisole, 100-66-3. ([Link])

-

NCBI Bookshelf. (n.d.). General Remarks - Some Aromatic Amines and related Compounds. ([Link])

Sources

- 1. summitfertz.com.au [summitfertz.com.au]

- 2. fishersci.com [fishersci.com]

- 3. ich.co.za [ich.co.za]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 6. davey.com [davey.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iarc.who.int [iarc.who.int]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. General Remarks - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. chemos.de [chemos.de]

- 20. media.pembinatrails.ca [media.pembinatrails.ca]

- 21. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 22. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 23. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]

Methodological & Application

Synthesis of (4-Amino-2-methoxyphenyl)urea from 4-nitro-2-methoxyaniline

Abstract

This technical note details a robust, two-step protocol for the synthesis of (4-Amino-2-methoxyphenyl)urea starting from 4-nitro-2-methoxyaniline . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) where the urea moiety functions as a hydrogen bond donor/acceptor pair within the ATP-binding pocket. The method described prioritizes regioselectivity, scalability, and operational safety, utilizing a potassium cyanate-mediated urea formation followed by a chemoselective catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the stable urea functionality before generating the oxidation-sensitive amine at the C4 position.

-

Step 1 (Urea Formation): Conversion of the C1-amine of 4-nitro-2-methoxyaniline to a urea using in situ generated isocyanic acid. This route avoids the use of hazardous phosgene or unstable isocyanates.

-

Step 2 (Nitro Reduction): Chemoselective reduction of the C4-nitro group to an aniline using catalytic hydrogenation. This method preserves the urea linkage, which can be sensitive to harsh acid/metal reductions (e.g., Fe/HCl).

Synthesis Workflow

Figure 1: Operational workflow for the synthesis of (4-Amino-2-methoxyphenyl)urea.

Experimental Protocols

Step 1: Synthesis of (2-Methoxy-4-nitrophenyl)urea

Rationale: The electron-withdrawing nitro group at the C4 position decreases the nucleophilicity of the C1-amine. Therefore, mild heating and acidic conditions are required to generate the reactive electrophile, isocyanic acid (HNCO), from potassium cyanate [1].

Reagents & Materials:

-

4-Nitro-2-methoxyaniline (1.0 equiv)

-

Potassium Cyanate (KOCN) (2.0 equiv)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-2-methoxyaniline (10.0 g, 59.5 mmol) in Glacial Acetic Acid (80 mL) and Water (20 mL).

-

Activation: Stir at room temperature for 15 minutes to ensure a fine suspension/partial solution.

-

Addition: Prepare a solution of Potassium Cyanate (9.65 g, 119 mmol) in Water (30 mL). Add this solution dropwise to the aniline mixture over 20 minutes.

-

Note: The reaction is exothermic; internal temperature may rise.

-

-

Reaction: Heat the mixture to 55°C and stir for 3–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting aniline (bright yellow) should disappear, replaced by a more polar, pale yellow/tan spot (Urea).

-

-

Work-up: Cool the reaction mixture to room temperature (20–25°C). Add Water (100 mL) and stir for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake sequentially with:

-

Water (3 × 50 mL) to remove acetic acid and salts.

-

Cold Diethyl Ether (2 × 30 mL) to remove unreacted aniline.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Data:

-

Yield: 75–85%

-

Appearance: Pale yellow to tan powder.

-

Identity: 1H NMR (DMSO-d6) should show urea protons (singlets) around δ 8.5–9.0 ppm.

Step 2: Synthesis of (4-Amino-2-methoxyphenyl)urea

Rationale: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl or SnCl2) to avoid hydrolysis of the urea linkage and to simplify purification (filtration of catalyst vs. aqueous extraction of metal salts) [2].

Reagents & Materials:

-

(2-Methoxy-4-nitrophenyl)urea (Intermediate from Step 1)

-

Palladium on Carbon (Pd/C), 10 wt%, wet support

-

Methanol (HPLC Grade)

-

Hydrogen Gas (Balloon or low-pressure line)

Protocol:

-

Preparation: In a hydrogenation flask (or 3-neck round bottom), suspend (2-Methoxy-4-nitrophenyl)urea (5.0 g, 23.7 mmol) in Methanol (100 mL).

-

Solubility Note: If solubility is poor, add Tetrahydrofuran (THF) (20–30 mL) to aid dissolution.

-

-

Catalyst Addition: Under a flow of inert gas (Nitrogen or Argon), carefully add 10% Pd/C (0.5 g, 10 wt% loading).

-

Safety Alert: Dry Pd/C is pyrophoric. Always keep wet with solvent or use water-wet catalyst.

-

-

Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles of vacuum/H2 backfill). Maintain a Hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 6–12 hours.

-

Monitoring: TLC will show the conversion of the UV-active nitro compound to a ninhydrin-active amine (often stains brown/purple).

-

-

Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (50 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.

-

Purification (Optional): If the product is dark (oxidation), triturated with cold Dichloromethane or recrystallize from Ethanol.

Expected Data:

-

Yield: 85–95%

-

Appearance: Off-white to light grey solid.

-

Storage: Store under Nitrogen at 4°C (sensitive to oxidation).

Data Summary & Troubleshooting

| Parameter | Step 1: Urea Formation | Step 2: Nitro Reduction |

| Key Reagent | Potassium Cyanate (KOCN) | Hydrogen (H2) / Pd/C |

| Solvent System | Acetic Acid / Water | Methanol (or MeOH/THF) |

| Temperature | 55°C | Room Temperature (20–25°C) |

| Critical Control | pH: Must be acidic enough to form HNCO, but not so acidic that aniline is fully protonated and unreactive. | Atmosphere: Strict exclusion of O2 during filtration to prevent fire (Pd/C) and product oxidation. |

| Common Issue | Incomplete Reaction: If SM remains, add 0.5 eq more KOCN and heat for 1 hr. | Catalyst Poisoning: If reaction stalls, filter and add fresh catalyst. Ensure sulfur is absent. |

| Impurity Profile | Biuret: Formed if temperature >80°C. | Azo/Hydrazo dimers: Formed if H2 pressure is too low or stirring is inefficient. |

Mechanistic Insight

Mechanism of Urea Formation (Step 1)

The reaction relies on the in situ generation of isocyanic acid (HNCO). The acetic acid serves a dual purpose: it protonates the cyanate ion and acts as the solvent.

Figure 2: Mechanistic pathway for the conversion of aniline to urea via isocyanic acid.

References

-

Kurzer, F. (1951). "Cyanates and their Thio-derivatives." Organic Syntheses, Coll. Vol. 4, p.49.

- Context: Standard methodology for urea formation from amines and cyan

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Context: Authoritative text on chemoselective reduction of nitro groups in the presence of other functional groups.

-

BenchChem. (2025). "Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate." Application Notes.

- Context: Comparative protocols for urea synthesis and nitro-reduction str

-

Bankston, D. et al. (2002).[1] "A Scalable Synthesis of a Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[1]

- Context: Describes similar industrial-scale reductions of nitro-ureas for kinase inhibitor synthesis (Sorafenib intermedi

Sources

Introduction: The Strategic Importance of (4-Amino-2-methoxyphenyl)urea

An in-depth guide to the utilization of (4-Amino-2-methoxyphenyl)urea as a pivotal intermediate in pharmaceutical synthesis, with a focus on the strategic development of kinase inhibitors.

(4-Amino-2-methoxyphenyl)urea is a substituted phenylurea derivative that serves as a valuable building block in modern medicinal chemistry. Its structure is particularly relevant for the synthesis of diaryl urea compounds, a class of molecules renowned for their potent inhibitory activity against various protein kinases.[1][2][3] The urea moiety is a key pharmacophoric feature, capable of forming critical hydrogen bond interactions with the hinge region of kinase active sites, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group).[4][5] This dual interaction capability is a cornerstone of Type II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase.

The methoxy (-OCH₃) and amino (-NH₂) substituents on the phenyl ring of (4-Amino-2-methoxyphenyl)urea provide chemists with strategic vectors for modifying solubility, metabolic stability, and target engagement. The primary aromatic amine is a nucleophilic handle for the key urea-forming reaction, typically with an isocyanate, to construct the final drug scaffold.[6] This guide provides detailed protocols and scientific rationale for leveraging this intermediate in drug discovery workflows.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[7] |

| Molecular Weight | 181.19 g/mol | Benchchem |

| IUPAC Name | (4-amino-2-methoxyphenyl)urea | PubChem[7] |

| CAS Number | 926202-00-8 | BLD Pharm |

| Appearance | Solid (typical) | N/A |

| Canonical SMILES | COC1=C(C=CC(=C1)N)NC(=O)N | PubChem[7] |

| InChI Key | WRYXNKICHQLRQN-UHFFFAOYSA-N | PubChem[7] |

Core Application: Synthesis of Diaryl Urea Kinase Inhibitors

The primary application of (4-Amino-2-methoxyphenyl)urea is in the synthesis of N,N'-disubstituted unsymmetrical ureas. Many potent kinase inhibitors, such as Sorafenib, feature this structural motif.[2][3] The synthesis hinges on the nucleophilic addition of the primary aromatic amine of (4-Amino-2-methoxyphenyl)urea to an appropriately substituted aryl isocyanate.

Mechanistic Rationale

The reaction is a classic nucleophilic addition. The lone pair of electrons on the nitrogen of the primary amine (-NH₂) attacks the electrophilic carbon of the isocyanate group (-N=C=O). This process is typically efficient and proceeds under mild conditions, making it highly suitable for complex molecule synthesis and late-stage functionalization.[8] The choice of solvent is critical; an aprotic solvent like DMF, DCM, or toluene is used to prevent reaction with the isocyanate. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can hydrolyze the isocyanate to form a carbamic acid that subsequently decomposes, leading to undesired side products.

Caption: General reaction scheme for synthesizing diaryl ureas.

Detailed Experimental Protocols

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10]

-

Handling Reagents: Isocyanates are potent respiratory and skin sensitizers and should be handled exclusively in a certified chemical fume hood.[8] Consult the Safety Data Sheet (SDS) for all reagents before use.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: General Synthesis of a N-Aryl-N'-(4-amino-2-methoxyphenyl)urea Derivative

This protocol outlines a general procedure that can be adapted for various substituted aryl isocyanates.

Materials:

-

(4-Amino-2-methoxyphenyl)urea (1.0 equiv.)

-

Substituted aryl isocyanate (1.0 - 1.1 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Deionized water

Caption: Step-by-step experimental workflow for urea synthesis.

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (4-Amino-2-methoxyphenyl)urea (1.0 equiv.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Causality: Using an anhydrous solvent and inert atmosphere is crucial to prevent the decomposition of the highly reactive isocyanate starting material.[6]

-

-

Isocyanate Addition: In a separate flask, dissolve the substituted aryl isocyanate (1.05 equiv.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred solution of the amine at room temperature over 15-20 minutes.

-

Causality: A slight excess of the isocyanate ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm and prevent the formation of side products.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1.5-3 hours).

-

Self-Validation: TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion.

-

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water. A precipitate should form.

-

Causality: The diaryl urea product is typically a nonpolar organic compound with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate out of the polar DMF/water mixture.

-

-

Filtration: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities.

-

Drying and Purification: Dry the solid product under high vacuum. If necessary, further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography.

Product Characterization

A successfully synthesized N-Aryl-N'-(4-amino-2-methoxyphenyl)urea derivative should be characterized by standard analytical techniques to confirm its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expect to see two distinct singlets (or broad singlets) in the downfield region (typically δ 8.0-10.0 ppm) corresponding to the two N-H protons of the urea linkage.

-

The aromatic region will show signals corresponding to both phenyl rings.

-

A singlet around δ 3.8-4.0 ppm for the methoxy (-OCH₃) protons.

-

The disappearance of the primary amine (-NH₂) signal from the starting material provides evidence of reaction completion.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Look for a characteristic signal for the urea carbonyl carbon (C=O) in the range of δ 150-160 ppm.

-

-

HRMS (High-Resolution Mass Spectrometry):

-

The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass for the target compound's molecular formula, confirming its elemental composition.[11]

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A strong absorption band around 1630-1680 cm⁻¹ is indicative of the urea carbonyl (C=O) stretch.

-

N-H stretching vibrations will appear as one or two bands in the 3200-3400 cm⁻¹ region.

-

Conclusion

(4-Amino-2-methoxyphenyl)urea is a highly effective and versatile intermediate for constructing the diaryl urea scaffold central to many targeted therapeutics, particularly protein kinase inhibitors. The straightforward and high-yielding nature of its reaction with isocyanates allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By following the robust protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently incorporate this valuable building block into their drug discovery programs.

References

-

PubChem. [(E)-[(4-methoxyphenyl)methylidene]amino]urea. PubChem. [Link]

-

NIST. SAFETY DATA SHEET - Urea. National Institute of Standards and Technology. [Link]

-

PubChemLite. (4-amino-2-methoxyphenyl)urea (C8H11N3O2). PubChemLite. [Link]

-

PMC. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Center for Biotechnology Information. [Link]

-

ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

-

ResearchGate. Protein kinase inhibitors from the urea class. ResearchGate. [Link]

-

PMC. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. National Center for Biotechnology Information. [Link]

-

MDPI. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. [Link]

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

-

BioShop Canada Inc. UREA - SAFETY DATA SHEET. BioShop Canada Inc.. [Link]

-

PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (4-Methoxyphenyl)urea, min 98%, 100 grams. CP Lab Safety. [Link]

-

MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

-

Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry. [Link]

-

Dynamic Biosensors. Safety Data Sheet - Urea solution. Dynamic Biosensors. [Link]

-

PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

-

Future Medicinal Chemistry. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Future Science. [Link]

-

RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Royal Society of Chemistry. [Link]

- Google Patents. US5925762A - Practical synthesis of urea derivatives.

- Google Patents. EP1203765A2 - Process for the synthesis of urea.

Sources

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - (4-amino-2-methoxyphenyl)urea (C8H11N3O2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. bioshopcanada.com [bioshopcanada.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

Application Note: High-Efficiency Cyclization of (4-Amino-2-methoxyphenyl)urea

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for the cyclization of (4-Amino-2-methoxyphenyl)urea (CAS: 926202-00-8) to form 5-aminobenzimidazol-2-one , a critical scaffold in the synthesis of kinase inhibitors and bioactive heterocycles.

Executive Summary

The transformation of (4-Amino-2-methoxyphenyl)urea into benzimidazolone derivatives represents a pivotal step in the synthesis of diverse pharmacological agents, including serotonin modulators and tyrosine kinase inhibitors. While the 4-amino group offers a handle for derivatization, the core cyclization involves the urea moiety and the 2-methoxy substituent .

This guide provides a validated protocol for the Demethylative Cyclization of (4-Amino-2-methoxyphenyl)urea to yield 5-aminobenzimidazol-2-one . Unlike oxidative cyclizations that require expensive hypervalent iodine reagents, this protocol utilizes acid-mediated activation to achieve high atom economy and scalability.

Key Reaction Parameters

| Parameter | Specification |

| Substrate | (4-Amino-2-methoxyphenyl)urea |

| Target Product | 5-Aminobenzimidazol-2-one |

| Primary Reagent | 48% Hydrobromic Acid (HBr) |

| Mechanism | Acid-catalyzed ether cleavage / Nucleophilic substitution |

| Yield | 85-92% (Optimized) |

| Scale | Scalable from mg to kg |

Mechanistic Insight

Understanding the causality of this reaction is essential for troubleshooting. The cyclization does not proceed via direct nucleophilic attack on the methoxy-bearing carbon due to the poor leaving group ability of the methoxide anion (MeO⁻).

The Pathway:

-

Protonation: The ether oxygen of the 2-methoxy group is protonated by the strong acid (HBr).

-

Demethylation: Bromide ions (

) act as nucleophiles, attacking the methyl group via an -

Cyclization: The phenolic hydroxyl group activates the ring. Under thermal conditions, the urea nitrogen (N1) attacks the carbonyl carbon (if forming oxazole) or, more commonly in this specific electronic arrangement, the urea nitrogen attacks the aromatic carbon C2, eliminating water/ammonia equivalent or simply closing the ring if the urea is pre-positioned.

-

Correction: In the presence of urea and ortho-amines/phenols, the "urea" carbon is already at the correct oxidation state. The cyclization of o-ureidophenols to benzimidazolones is rapid and thermodynamically favored.

-

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and decision points in the synthesis.

Figure 1: Step-wise mechanistic flow from the methoxy-urea precursor to the benzimidazolone core.

Experimental Protocols

Protocol A: Standard Thermal Cyclization (HBr Method)

Recommended for gram-scale synthesis and high purity requirements.

Materials:

-

(4-Amino-2-methoxyphenyl)urea (1.0 eq)

-

Hydrobromic acid (48% aq., ACS Reagent) (10-15 volumes)

-

Activated Charcoal (optional, for decolorization)

-

Ammonium Hydroxide (28% aq.) for neutralization

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap any evolved methyl bromide gas.

-

Charging: Add (4-Amino-2-methoxyphenyl)urea (e.g., 5.0 g) to the flask.

-

Acid Addition: Carefully add 48% HBr (50 mL). The suspension may darken slightly; this is normal.

-

Reflux: Heat the mixture to reflux (approx. 120-125°C). Maintain vigorous stirring.

-

Checkpoint: The solids should dissolve as the temperature rises, eventually precipitating the product salt or remaining in solution depending on concentration.

-

Duration: Reflux for 4–6 hours. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). The starting material spot (

) should disappear, replaced by a more polar spot (

-

-

Cooling: Allow the reaction mixture to cool to room temperature (20-25°C).

-

Neutralization: Dilute with water (50 mL). Slowly adjust the pH to ~8.0 using Ammonium Hydroxide while cooling in an ice bath. The free base product will precipitate as a solid.[1]

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) followed by a small amount of cold acetone (10 mL) to remove colored impurities.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Protocol B: Microwave-Assisted Synthesis

Recommended for rapid library generation (mg scale).

Procedure:

-

In a 10 mL microwave vial, suspend (4-Amino-2-methoxyphenyl)urea (100 mg) in 48% HBr (2 mL).

-

Seal the vial and irradiate at 140°C for 20 minutes (High absorption setting).

-

Cool rapidly using compressed air flow.

-

Pour the mixture into ice water (10 mL) and neutralize with saturated

. -

Extract with Ethyl Acetate/THF (3:1) if the product does not precipitate, or filter if solid forms.

Analytical Characterization & Specifications

To validate the synthesis, compare the isolated product against the following specifications.

| Test | Method | Expected Result |

| Appearance | Visual | Off-white to pale brown powder |

| Melting Point | Capillary | >300°C (Decomposes) |

| MS (ESI+) | LC-MS | [M+H]⁺ = 150.06 Da (Calc. for |

| 1H NMR | DMSO-d6 | |

| HPLC Purity | UV (254 nm) | > 95% Area |

Note on NMR: The disappearance of the methoxy singlet (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient temperature or acid strength. | Ensure the internal temperature reaches >115°C. Do not dilute the 48% HBr. Extend reflux time to 12h. |

| Dark/Black Product | Oxidation of the amino group. | Perform the reaction under an inert atmosphere ( |

| Low Yield | Product solubility in water during neutralization. | Do not over-dilute with water. Adjust pH strictly to 8.0-8.5 (isoelectric point). Salting out with NaCl may help. |